molecular formula C12H8ClF3N2O B1607528 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}aniline CAS No. 71422-80-5

4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}aniline

Cat. No.: B1607528
CAS No.: 71422-80-5
M. Wt: 288.65 g/mol
InChI Key: NCHHJZDBVKYIDQ-UHFFFAOYSA-N
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Description

Nomenclature and Structural Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, reflecting its complex molecular architecture. The compound is officially designated as this compound, with the Chemical Abstracts Service registry number 71422-80-5. Alternative nomenclature systems refer to this compound as this compound, emphasizing the connectivity between the pyridine and aniline rings through the oxygen bridge.

The molecular formula is established as C₁₂H₈ClF₃N₂O, indicating a molecular composition that includes twelve carbon atoms, eight hydrogen atoms, one chlorine atom, three fluorine atoms, two nitrogen atoms, and one oxygen atom. The molecular weight is precisely calculated at 288.65 grams per mole, reflecting the substantial contribution of the halogen substituents to the overall molecular mass. The structural framework can be represented through the Simplified Molecular Input Line Entry System notation as C1=C(C=CC(=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl)N, which systematically describes the connectivity pattern of all atoms within the molecule.

The compound's three-dimensional structure reveals significant electronic effects arising from the trifluoromethyl group attached to the pyridine ring. This trifluoromethyl substituent, positioned at the 5-position of the pyridine ring, exerts powerful electron-withdrawing effects that influence both the electron density distribution and the overall reactivity of the molecule. The chlorine atom at the 3-position of the pyridine ring further contributes to the electron-deficient nature of the heterocyclic system, creating a synergistic effect that enhances the compound's electrophilic character.

Property Value Methodology
Molecular Formula C₁₂H₈ClF₃N₂O Elemental Analysis
Molecular Weight 288.65 g/mol Mass Spectrometry
Chemical Abstracts Service Number 71422-80-5 Registry Database
Topological Polar Surface Area 48.14 Ų Computational Chemistry
Logarithmic Partition Coefficient 4.1283 Computational Prediction
Hydrogen Bond Acceptors 3 Structural Analysis
Hydrogen Bond Donors 1 Structural Analysis
Rotatable Bonds 2 Conformational Analysis

Historical Context and Discovery

The historical development of this compound emerges from the broader evolution of organofluorine chemistry and heterocyclic compound synthesis that characterized late twentieth-century pharmaceutical research. The compound's discovery and initial characterization align with the systematic exploration of trifluoromethyl-substituted pyridines, which began gaining prominence in the 1970s and 1980s as researchers recognized the unique properties conferred by fluorine substitution in pharmaceutical applications. The development of this specific molecular architecture reflects the convergence of several synthetic methodologies, including nucleophilic aromatic substitution reactions and the utilization of fluorinated building blocks in organic synthesis.

The compound's emergence as a significant synthetic intermediate became particularly notable with the development of fluazuron, an antiparasitic veterinary medicine belonging to the benzoyl phenyl urea class of chitin synthesis inhibitors. The historical timeline of fluazuron development reveals that this compound served as a crucial precursor in the synthetic pathway, highlighting its importance in the pharmaceutical manufacturing process. Patent literature from this period documents various synthetic approaches to accessing this compound, reflecting the industrial interest in developing efficient and scalable preparation methods.

The compound's historical significance extends beyond its immediate synthetic utility to encompass broader trends in medicinal chemistry research. The incorporation of trifluoromethyl groups into pharmaceutical compounds gained momentum during this period due to their ability to enhance metabolic stability, improve bioavailability, and modulate pharmacokinetic properties. The specific combination of trifluoromethyl and chloro substituents in the pyridine ring, coupled with the aniline functionality, represents a sophisticated approach to molecular design that emerged from systematic structure-activity relationship studies conducted during the late twentieth century.

Documentation in patent databases reveals that synthetic methodologies for preparing this compound have evolved significantly since its initial discovery. Early synthetic approaches often involved multi-step sequences with limited efficiency, while contemporary methods emphasize telescopic processes that minimize intermediate isolation and improve overall yield. This evolution reflects broader trends in pharmaceutical manufacturing toward more sustainable and economically viable synthetic processes.

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry extends far beyond its immediate synthetic applications, encompassing fundamental aspects of electronic structure, reactivity patterns, and molecular design principles that characterize modern pharmaceutical research. The compound exemplifies the sophisticated integration of multiple heterocyclic systems, specifically combining pyridine and aniline moieties through an ether linkage that creates unique electronic and steric environments. This structural architecture demonstrates the power of heterocyclic chemistry to generate molecules with precisely tuned properties for specific applications.

The electronic effects arising from the trifluoromethyl and chloro substituents on the pyridine ring create a highly electron-deficient aromatic system that significantly influences the compound's reactivity profile. The trifluoromethyl group, in particular, serves as one of the most powerful electron-withdrawing substituents available to synthetic chemists, dramatically altering the electron density distribution within the pyridine ring and affecting the nucleophilicity of adjacent functional groups. This electronic modulation proves crucial in determining the compound's behavior in subsequent synthetic transformations, particularly in the formation of carbamate linkages required for fluazuron synthesis.

The compound's significance in heterocyclic chemistry is further emphasized by its role in demonstrating advanced synthetic methodologies for constructing complex molecular architectures. The preparation of this compound typically involves nucleophilic aromatic substitution reactions that showcase the reactivity patterns characteristic of electron-deficient heterocycles. These reactions proceed through well-established mechanisms involving the formation of Meisenheimer complexes, which represent fundamental concepts in physical organic chemistry and mechanistic understanding of heterocyclic systems.

Contemporary research has highlighted the compound's importance in developing sustainable synthetic processes that align with green chemistry principles. The telescopic synthetic approaches developed for fluazuron manufacturing utilize this compound as a key intermediate in processes that minimize waste generation and improve atom economy. These developments demonstrate how fundamental heterocyclic chemistry principles can be applied to create industrially viable processes that meet both economic and environmental requirements.

Heterocyclic Feature Chemical Significance Impact on Properties
Pyridine Ring System Aromatic nitrogen heterocycle Enhanced polarity and hydrogen bonding capability
Trifluoromethyl Substitution Strong electron-withdrawing group Increased electrophilicity and metabolic stability
Chloro Substitution Moderate electron-withdrawing group Enhanced reactivity toward nucleophiles
Aniline Moiety Aromatic amine functionality Nucleophilic reactivity and synthetic versatility
Ether Linkage Flexible connection between rings Conformational freedom and steric considerations

The compound's structural features also provide insights into fundamental principles of molecular recognition and drug design. The spatial arrangement of electron-withdrawing groups creates specific electrostatic surface patterns that influence interactions with biological targets, while the aniline functionality provides opportunities for hydrogen bonding and electrostatic interactions. These characteristics make this compound an excellent model system for understanding structure-activity relationships in heterocyclic pharmaceutical compounds.

Properties

IUPAC Name

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClF3N2O/c13-10-5-7(12(14,15)16)6-18-11(10)19-9-3-1-8(17)2-4-9/h1-6H,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCHHJZDBVKYIDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OC2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70377312
Record name 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71422-80-5
Record name 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Ether Bond Formation

Reactants :

  • 4-Nitrophenol
  • 3-chloro-5-(trifluoromethyl)pyridin-2-ol

Conditions :

  • Similar to Method 1 (K₂CO₃/DMF, reflux).

Step 2: Nitro Group Reduction

Reduction Reagents :

Key Data :

  • SnCl₂/HCl reduction achieves >90% conversion at 50–60°C.
  • Hydrogenation under 1–3 atm H₂ pressure yields 85–92% product.

Industrial-Scale Synthesis

For large-scale production, continuous flow reactors are employed to improve efficiency:

Process Parameters

Parameter Value
Reactor Type Tubular flow reactor
Residence Time 30–60 minutes
Temperature 100–120°C
Catalyst CuI/1,10-phenanthroline complex

Advantages :

  • 20–30% higher throughput compared to batch reactors.
  • Reduced solvent waste via in-line purification.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost Efficiency
Direct Substitution 75–80 95–98 Moderate High
Nitro Reduction 85–92 98–99 High Moderate
Continuous Flow 88–94 >99 Very High High

Purification and Characterization

  • Recrystallization : Ethanol/water mixtures yield crystals with >99% purity.
  • Analytical Data :
    • HPLC : Retention time = 8.2 min (C18 column, 60% acetonitrile/water).
    • ¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (d, 1H), 7.45 (s, 1H), 6.95 (d, 2H), 6.65 (d, 2H).

Chemical Reactions Analysis

Types of Reactions

4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}aniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amino group.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted pyridine derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit cyclooxygenase (COX) enzymes, which are involved in inflammation and cancer progression. Specific derivatives have demonstrated cytotoxicity against various cancer cell lines, including breast cancer cells (MCF-7, T47-D, and MDA-MB 231) while showing low toxicity to normal cells (NIH-3T3) .

Anti-inflammatory Properties

The inhibition of COX enzymes suggests potential applications in treating inflammatory diseases. The mechanism involves the compound's ability to bind to the active site of COX enzymes, thereby blocking the conversion of arachidonic acid into pro-inflammatory mediators .

Antimicrobial Activity

Some studies have explored the antimicrobial effects of pyridine derivatives, indicating that compounds similar to 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}aniline may possess activity against various bacterial strains. This suggests a role in developing new antibiotics or antifungal agents .

Herbicides

The compound is structurally related to several known herbicides, particularly those targeting specific plant pathways. Its application as a herbicide could be attributed to its ability to disrupt plant growth mechanisms through interference with hormonal signaling pathways .

Fungicides

As an intermediate in the synthesis of fungicides like fluazinam, this compound plays a crucial role in developing agricultural chemicals aimed at controlling fungal diseases in crops .

Case Studies

StudyApplicationFindings
AnticancerDemonstrated significant cytotoxicity against breast cancer cell lines with low toxicity on normal cells.
AgriculturalIdentified as an intermediate in synthesizing fluazinam, showcasing potential as a fungicide.
HerbicideRelated structural analogs exhibit herbicidal properties affecting plant growth pathways.

Mechanism of Action

The mechanism of action of 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}aniline involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, inhibiting their activity. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Functional Groups

The compound’s structural analogues differ in substituent positions and functional groups, influencing their physicochemical and biological properties:

Compound Name (CAS) Key Structural Differences Melting Point (°C) Purity (%) Application References
Target Compound (87170-48-7) 3-Cl, 5-CF₃-pyridine; 4-Cl-aniline Not reported ≥95 Pesticide intermediate
3-Chloro-4-([5-(trifluoromethyl)pyridin-2-yl]oxy)aniline (72045-93-3) Lacks 3-Cl on pyridine ring Not reported 95 Research chemical
4-(4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl)aniline hydrochloride (321848-37-7) Piperazine linker introduced Not reported 95 Pharmaceutical candidate
N-(4-Methoxyphenyl)-6-methyl-2-phenyl-5-{[4-(trifluoromethyl)anilino]-methyl}pyrimidin-4-amine Pyrimidine core; methoxyphenyl substituent 196–198 (mp) 78.7% yield Drug discovery
2-Fluoro-5-(trifluoromethyl)aniline (535-52-4) Fluorine instead of Cl; simpler aromatic ring Not reported Agrochemical synthesis

Key Observations :

  • Trifluoromethyl groups are prevalent in agrochemicals (e.g., haloxyfop, fluazifop) due to their lipophilicity and resistance to metabolic degradation .
Melting Points and Purity:
  • Analogues like N-(3-phenylpropyl)-5-(trifluoromethyl)pyridin-3-amine () are synthesized as oils, contrasting with the target compound’s solid state, suggesting differences in crystallinity .
  • Compounds in (e.g., compound 22) exhibit melting points between 150–210°C , with purities ≥95% after HPLC purification, aligning with the target compound’s high-purity synthesis .

Biological Activity

4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}aniline, also known by its CAS number 87170-48-7, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by a complex molecular structure, which includes a chloro and trifluoromethyl group on a pyridine ring, contributing to its unique properties. This article reviews the biological activity of this compound based on various studies.

  • Molecular Formula : C₁₂H₇Cl₂F₃N₂O
  • Molecular Weight : 323.1 g/mol
  • IUPAC Name : 4-chloro-3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}aniline

1. Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyridine and aniline have been shown to induce apoptosis in various cancer cell lines. Although specific data on this compound is limited, related compounds have demonstrated:

  • IC₅₀ Values : In related studies, compounds showed IC₅₀ values ranging from 25 to 50 µM against different cancer cell lines, indicating moderate potency in inhibiting tumor growth .

2. Enzyme Inhibition

The compound's structure suggests potential interactions with various enzymes involved in cancer progression and other diseases:

  • Kinase Inhibition : Similar pyridine derivatives have shown inhibitory effects on kinases such as PI3K and AKT, which are crucial in cancer signaling pathways .

3. Anti-inflammatory Properties

Compounds with hydroxyl groups or similar functionalities have been noted for their anti-inflammatory effects:

  • Mechanism : They may inhibit NF-kB activation and reduce pro-inflammatory cytokines, which can be beneficial in treating inflammatory diseases .

Case Study 1: Anticancer Efficacy

In a study examining a related compound, researchers treated mice with a pyridine derivative similar to this compound. The results showed significant tumor size reduction after two weeks of treatment at a dosage of 5 mg/kg body weight every other day. The study concluded that the compound effectively suppressed tumor growth through apoptosis induction in cancer cells .

Case Study 2: Inhibition of Kinase Activity

Another investigation focused on the kinase inhibition capabilities of structurally related compounds. The study reported that certain derivatives inhibited PI3Kδ with an IC₅₀ of approximately 3.1 µM, suggesting that compounds like this compound may exhibit similar enzyme inhibitory profiles, potentially leading to therapeutic applications in cancer treatment .

Data Summary Table

Biological ActivityRelated FindingsIC₅₀ (µM)
AnticancerInduces apoptosis in cancer cells25 - 50
Kinase InhibitionInhibits PI3Kδ3.1
Anti-inflammatoryReduces NF-kB activationNot specified

Q & A

Q. What are the recommended synthetic routes for 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}aniline, and how can intermediates be characterized?

Methodological Answer: The compound can be synthesized via nucleophilic aromatic substitution (NAS) between 3-chloro-5-(trifluoromethyl)pyridin-2-ol and 4-nitroaniline, followed by reduction of the nitro group to an amine. Key intermediates (e.g., nitro derivatives) should be characterized using:

  • HPLC purity analysis (>95% purity threshold) .
  • NMR spectroscopy (¹H/¹³C) to confirm substitution patterns, particularly the trifluoromethyl group’s electronic effects on the pyridine ring .
  • Mass spectrometry (ESI-MS) to validate molecular weight and fragmentation patterns .

Q. How does the electron-withdrawing trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The trifluoromethyl group on the pyridine ring enhances electrophilicity at the 2-position, facilitating Suzuki-Miyaura cross-coupling with aryl boronic acids. Researchers should:

  • Optimize reaction conditions (e.g., Pd catalysts, bases) using design of experiments (DoE) to account for steric hindrance from the chloro and trifluoromethyl groups .
  • Monitor reaction progress via TLC or LC-MS to detect side products like dehalogenated intermediates .

Advanced Research Questions

Q. What analytical methods resolve contradictions in degradation studies of this compound under environmental conditions?

Methodological Answer: Conflicting degradation data (e.g., half-life variations in soil vs. aqueous systems) require multi-method validation:

  • High-resolution mass spectrometry (HRMS) to identify transformation products, such as hydroxylated or dechlorinated derivatives .
  • Soil column experiments with variable pumping speeds to simulate leaching behavior, coupled with GC-MS for quantifying parent and metabolite concentrations .
  • Electron paramagnetic resonance (EPR) to detect radical intermediates in advanced oxidation processes (AOPs), clarifying degradation pathways .

Q. How can the compound’s toxicity profile be evaluated for environmental risk assessment?

Methodological Answer: A tiered approach is recommended:

  • In vitro assays : Use hepatic cell lines (e.g., HepG2) to assess metabolic activation of the aniline group, which may form carcinogenic nitrenium ions .
  • Microbial toxicity testing : Employ Vibrio fischeri bioluminescence inhibition assays to quantify EC₅₀ values, accounting for the compound’s persistence in aquatic systems .
  • Computational toxicology : Apply QSAR models to predict metabolites’ mutagenicity (e.g., using Derek Nexus) .

Q. What advanced oxidation processes (AOPs) are most effective for degrading this compound in wastewater?

Methodological Answer: Comparative studies highlight:

  • Photo-Fenton systems : Achieve >90% degradation in 60 minutes at pH 3 using Fe²⁺/H₂O₂/UV (λ = 254 nm). Hydroxyl radical (•OH) attack occurs preferentially at the aniline moiety .
  • Ozonation : Requires pH >10 to enhance •OH generation, with pseudo-first-order kinetics (k = 0.12 min⁻¹). Monitor nitroso byproducts via UV-Vis at 254 nm .
  • Electrochemical oxidation : Boron-doped diamond (BDD) electrodes achieve 85% TOC removal at 50 mA/cm², but may generate perfluorinated side products .

Data Contradiction Analysis

Q. Discrepancies in reported degradation efficiencies: How to reconcile lab-scale vs. field-scale data?

Methodological Answer: Lab-scale studies often overestimate efficiency due to controlled conditions. To bridge gaps:

  • Conduct mesocosm experiments with natural organic matter (NOM) to simulate field interactions that quench radicals .
  • Apply scaling factors (e.g., 0.6–0.8 multiplier) to lab-derived rate constants when modeling field scenarios .

Experimental Design Tables

Q. Table 1. Key Degradation Pathways and Analytical Tools

PathwayConditionsPrimary ProductsDetection MethodReference
HydroxylationUV/H₂O₂, pH 74-hydroxyaniline derivativesHRMS, ¹H NMR
DechlorinationPd/C, H₂ (1 atm)Des-chloro analogGC-MS, ICP-OES (Pd leaching)
Trifluoromethyl lossOzone, pH 10Pyridine-2,5-diolFTIR (C-F bond loss)

Q. Table 2. Toxicity Endpoints for Risk Assessment

Model SystemEndpointEC₅₀/LC₅₀Key MetaboliteReference
Daphnia magna48-h mortality2.3 mg/LNitroso derivative
Soil microbiotaCO₂ inhibition15 mg/kgChlorinated byproduct
Human hepatocytesCYP450 inhibitionIC₅₀ = 8.5 μMN-acetylated metabolite

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}aniline
Reactant of Route 2
4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}aniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.